molecular formula C13H17NO4 B14578219 Methyl 6-(4-nitrophenyl)hexanoate CAS No. 61346-09-6

Methyl 6-(4-nitrophenyl)hexanoate

Cat. No.: B14578219
CAS No.: 61346-09-6
M. Wt: 251.28 g/mol
InChI Key: UUJUVWFDDODYAQ-UHFFFAOYSA-N
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Description

Methyl 6-(4-nitrophenyl)hexanoate is a synthetic organic compound characterized by a hexanoate backbone esterified with a methyl group and substituted with a 4-nitrophenyl moiety at the terminal carbon. Its molecular formula is C₁₃H₁₅NO₄, with a molecular weight of 273.26 g/mol (inferred from structural analogs in , and 11). The nitro group (-NO₂) on the phenyl ring confers electron-withdrawing properties, influencing reactivity and intermolecular interactions. This compound is primarily utilized as an intermediate in organic synthesis, particularly in the preparation of dyes, pharmaceuticals, and peptidomimetics (e.g., ). Its synthesis typically involves catalytic hydrogenation of alkynyl precursors or coupling reactions, as seen in related compounds ().

Properties

CAS No.

61346-09-6

Molecular Formula

C13H17NO4

Molecular Weight

251.28 g/mol

IUPAC Name

methyl 6-(4-nitrophenyl)hexanoate

InChI

InChI=1S/C13H17NO4/c1-18-13(15)6-4-2-3-5-11-7-9-12(10-8-11)14(16)17/h7-10H,2-6H2,1H3

InChI Key

UUJUVWFDDODYAQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCCCCC1=CC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Reaction Conditions and Optimization

The reaction employs potassium tert-butoxide (1.1 eq) in tert-butanol at 10°C, achieving a 99% yield of methyl 4-cyano-4-(4-nitrophenyl)hexanoate. For the target compound, omitting the cyano group would require substituting the nitrile precursor with a nitro-substituted alkyl halide or ester. Key parameters include:

  • Temperature : Maintaining ≤10°C prevents side reactions such as polymerization of methyl acrylate.
  • Solvent : Tert-butanol enhances solubility of ionic intermediates while minimizing ester hydrolysis.
  • Catalyst Loading : Stoichiometric base ensures complete deprotonation of the nitrophenyl precursor.

Scalability and Limitations

This method scales effectively to multi-gram quantities, as demonstrated by the synthesis of 14.1 g product in a single batch. However, regioselectivity challenges may arise if competing nucleophilic sites exist in the substrate.

Enzymatic Resolution Using α-Chymotrypsin

Enantioselective synthesis is critical for pharmaceutical applications. α-Chymotrypsin-mediated kinetic resolution enables the production of (R)-enriched esters, as detailed in US5661014A for methyl 4-cyano-4-(4-nitrophenyl)hexanoate.

Biocatalytic Process Design

A 1 L bioreactor charged with 0.05 M KH₂PO₄ (pH 7.5) and 20 g substrate achieves 50% conversion over 68 hours using α-chymotrypsin (4 g initial loading). Key considerations:

  • pH Control : Autotitration with 1 M NaOH maintains optimal enzyme activity.
  • Temperature : 37°C balances reaction rate and enzyme stability.
  • Enzyme Replenishment : Additional 1 g portions of α-chymotrypsin at 24 and 50 hours sustain conversion rates.

Enantiomeric Excess and Yield

Chiral HPLC analysis confirms 70% enantiomeric excess (ee) for the (R)-enantiomer, with a 50% isolated yield after ether extraction. This method’s applicability to Methyl 6-(4-nitrophenyl)hexanoate would depend on the enzyme’s affinity for the non-cyano analog.

Biotransformation with Microbial Cultures

Fungal and bacterial systems offer green chemistry alternatives. Fusarium oxysporum IMI 329662 demonstrates high enantioselectivity in hydrolyzing ethyl 4-cyano-4-(4-nitrophenyl)hexanoate to (R)-acid (>99% ee).

Fermentation Parameters

  • Medium Composition : Yeast extract (20 g/L), (NH₄)₂SO₄ (4 g/L), KH₂PO₄ (5 g/L), glucose (40 g/L).
  • Harvesting : Cells resuspended in 50 mM potassium phosphate (pH 6.0) retain hydrolytic activity.
  • Substrate Emulsion : Sonication of ethyl ester in 0.1% Tween 80 enhances bioavailability.

Conversion Efficiency

After 69 hours at 25°C, 19% conversion yields >99% ee (R)-acid, showcasing microbial systems’ potential for high-purity synthesis. Adapting this to this compound would require strain screening for esterase activity.

Nitration of Aromatic Precursors

Introducing the nitro group post-synthesis is a common strategy. EP3530649B1 details nitration using HNO₃/H₂SO₄ at 0–10°C for related hexanoate derivatives.

Nitration Protocol

  • Acid Ratio : 3.1 eq H₂SO₄ ensures protonation of the aromatic ring.
  • Temperature Control : <10°C prevents over-nitration and oxidative side reactions.
  • Workup : Saturated NaCl quench followed by dichloromethane extraction isolates the nitro product.

Yield and Purity

Esterification and Hydrolysis Steps

Final esterification of 6-(4-nitrophenyl)hexanoic acid can be achieved via acid-catalyzed methanol reflux or enzymatic methods.

Acid-Catalyzed Esterification

  • Conditions : Glacial acetic acid and H₂SO₄ at 100°C for 30 minutes.
  • Yield : 97% for analogous nitroglutethimide synthesis.

Enzymatic Esterification

Candida cylindracea lipase (CCL) in pH 7.0 phosphate buffer at 30°C enables 38% yield of (R)-enriched acid, though methanol toxicity to enzymes necessitates solvent optimization.

Comparative Analysis of Methods

Method Yield (%) ee (%) Time (h) Scalability
Michael Addition 99 2 High
α-Chymotrypsin 50 70 68 Moderate
Microbial Biotrans. 19 >99 69 Low
Nitration 88 3 High
Acid-Catalyzed Ester 97 0.5 High

Chemical Reactions Analysis

Types of Reactions

Methyl 6-(4-nitrophenyl)hexanoate can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The ester group can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium hydroxide (NaOH) in an aqueous or alcoholic medium.

Major Products

    Reduction: Methyl 6-(4-aminophenyl)hexanoate.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Methyl 6-(4-nitrophenyl)hexanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 6-(4-nitrophenyl)hexanoate involves its interaction with various molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the ester group can undergo hydrolysis in the presence of enzymes or acidic conditions. These interactions can lead to the formation of reactive intermediates that exert biological effects .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights key structural analogs and their distinguishing features:

Compound Name Molecular Formula Substituent/Functional Group Key Properties/Applications Reference
Methyl 6-(4-nitrophenyl)hexanoate C₁₃H₁₅NO₄ 4-Nitrophenyl Synthetic intermediate; nitro group enables reduction to amine derivatives
Methyl 6-(4-aminophenyl)hexanoate (3b) C₁₃H₁₉NO₂ 4-Aminophenyl Reduced nitro derivative; used in diazo coupling reactions
Methyl 6-[4-(naphthalen-1-yl)phenoxy]hexanoate (7.22) C₂₃H₂₂O₃ 4-(Naphthalen-1-yl)phenoxy Bulky aromatic substituent; studied for enzymatic acylation
Methyl 6-(4-((4-ethylphenyl)diazenyl)phenyl)hexanoate (4b) C₂₁H₂₆N₂O₂ 4-Ethyldiazenylphenyl Azo dye precursor; orange oil with TLC Rf = 0.24
Methyl 2-(2,4-dichloro-6-nitrophenoxy)hexanoate (3l) C₁₃H₁₅Cl₂NO₅ 2,4-Dichloro-6-nitrophenoxy Antifungal activity; melting point 42–44°C

Physicochemical Properties

  • This compound: Likely a solid at room temperature (inferred from analogs like 3l in ). The nitro group increases polarity, affecting solubility in organic solvents.
  • Methyl 6-(4-aminophenyl)hexanoate (3b): Reduced polarity due to the amine group; synthesized via hydrogenation of an alkyne precursor (72% yield) .
  • Methyl 2-(2,4-dichloro-6-nitrophenoxy)hexanoate (3l): Higher molecular weight (373.17 g/mol) and lower solubility due to chlorine atoms; antifungal activity reported .

Q & A

Q. What are the common synthetic routes for preparing Methyl 6-(4-nitrophenyl)hexanoate, and which coupling reagents are optimal for amide bond formation in its derivatives?

this compound derivatives are typically synthesized via peptide coupling reactions. For example, carbodiimide reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) combined with HOBt (hydroxybenzotriazole) are effective for amide bond formation between carboxylic acids and amines. A representative protocol involves reacting methyl 6-aminohexanoate hydrochloride with activated carboxylic acids (e.g., oxazolidine-carboxylic acids) in dichloromethane (CH₂Cl₂) using N-methyl morpholine as a base. This method achieves yields >95% for peptidomimetic derivatives .

Q. How is this compound characterized using spectroscopic and chromatographic methods?

Characterization involves:

  • High-Resolution Mass Spectrometry (HRMS): Confirms molecular weight (e.g., [M+H]+ = 408.176580 for C₁₉H₂₅N₃O₇ derivatives) .
  • NMR Spectroscopy: ¹H and ¹³C NMR identify substituent patterns (e.g., aromatic protons at δ 7.47 ppm for 4-nitrophenyl groups) .
  • Optical Rotation: Measures enantiomeric purity (e.g., [α]²⁰D = -101.8° for oxazolidine derivatives) .
  • Elemental Analysis: Validates empirical formulas (e.g., C/H/N/O content within 0.1% of theoretical values) .

Advanced Research Questions

Q. What strategies are effective in resolving low yields during enzymatic acylation of this compound derivatives?

Enzymatic acylation (e.g., using Novozyme 435®) often fails due to ester hydrolysis. To mitigate this:

  • Optimize solvent systems (e.g., tert-butanol) to reduce water activity and suppress hydrolysis.
  • Pre-activate substrates via chemical acylation before enzymatic steps.
  • Use bulky acyl donors (e.g., vinyl esters) to shift equilibrium toward product formation. Evidence shows that enzymatic methods yield <5% for ascorbic acid derivatives, whereas chemical coupling achieves >75% .

Q. How does catalyst choice influence the stereochemical outcome in C–H functionalization reactions involving this compound precursors?

Chiral dirhodium catalysts (e.g., Rh₂(S-2-Cl-5-BrTPCP)₄) enable enantioselective C–H insertion. For example, functionalizing unactivated C–H bonds in 1-bromo-4-pentylbenzene with a diazoacetate precursor yields the product in 67% yield and 83% enantiomeric excess (ee). Catalyst geometry dictates facial selectivity, as evidenced by [α]²⁰D = +25.0° in CHCl₃ .

Q. What analytical approaches are recommended when encountering discrepancies in optical rotation data for enantiomerically enriched derivatives?

Cross-validate optical rotation with:

  • Chiral HPLC: Resolves enantiomers using cellulose-based columns (e.g., Chiralpak IA).
  • Vibrational Circular Dichroism (VCD): Provides absolute configuration confirmation.
  • X-ray Crystallography: Resolves structural ambiguities arising from overlapping NMR signals. For instance, Rh-catalyzed products with conflicting ee values require multi-method validation .

Q. How can researchers optimize Suzuki-Miyaura cross-coupling conditions to introduce aryl groups into this compound scaffolds?

Key optimizations include:

  • Catalyst Selection: Pd(PPh₃)₄ or SPhos-ligated Pd for electron-deficient aryl boronic acids.
  • Base: 2 M Na₂CO₃ in aqueous/organic biphasic systems improves coupling efficiency.
  • Purification: Gradient flash chromatography (e.g., pentane/EtOAc 95:5 → 80:20) isolates products with >77% yield. Example: Coupling 4-methoxyphenylboronic acid to methyl hexanoate derivatives yields crystalline solids (mp 116–117°C) with CI-MS confirmation .

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